Fenoldopam, (R)-, also known as (R)-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol, is a synthetic benzazepine derivative classified as a selective dopamine-1 (DA1) receptor agonist. [ [] ] It is the pharmacologically active enantiomer of the racemic mixture Fenoldopam. Fenoldopam, (R)-, plays a crucial role in scientific research, particularly in investigating DA1 receptor-mediated pathways and their physiological effects.
Fenoldopam is derived from a benzazepine structure, specifically identified as 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-[1H]-3-benzazepine-7,8-diol methanesulfonate. It exists as a racemic mixture, with the R-isomer being responsible for its pharmacological activity. The compound has a molecular formula of and a molecular weight of approximately 401.87 g/mol .
The synthesis of fenoldopam involves several steps that typically include:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the desired R-isomer .
Fenoldopam's molecular structure can be visualized using various chemical modeling tools. The compound exhibits chirality due to its asymmetric carbon atoms, with the R-isomer having significantly higher affinity for D1 receptors compared to its S counterpart.
Fenoldopam undergoes various chemical reactions primarily during its metabolism:
Fenoldopam's action mechanism is primarily through selective agonism of D1-like dopamine receptors located in vascular smooth muscle:
Fenoldopam is utilized in clinical settings primarily for:
In addition to its clinical applications, fenoldopam serves as a valuable research tool for studying dopamine receptor mechanisms and their physiological impacts on vascular function .
(R)-Fenoldopam exhibits exceptional stereoselectivity in its binding to dopamine D1-like receptors (comprising D1 and D5 subtypes). The (R)-isomer demonstrates approximately 250-fold greater affinity for D1 receptors compared to its (S)-enantiomer, establishing it as the therapeutically active form [1] [8]. This stereoselectivity arises from the precise three-dimensional orientation of the molecule, allowing optimal interaction with the orthosteric binding site of D1 receptors. Radioligand binding studies demonstrate a Ki value of 57 nM for (R)-fenoldopam at D1 receptors, with functional assays showing an EC50 of 57 nM for cAMP production [10]. The compound exhibits negligible affinity for D2-like receptors (D2, D3, D4), establishing its pharmacological selectivity [1].
Upon binding to the D1 receptor, (R)-fenoldopam activates stimulatory G-proteins (Gs), which subsequently stimulate adenylate cyclase [2]. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), elevating intracellular cAMP levels up to 4-fold within vascular smooth muscle cells [6]. The increased cAMP activates protein kinase A (PKA), which phosphorylates myosin light chain kinase (MLCK), rendering it inactive [2]. This phosphorylation event represents the crucial molecular switch that prevents actin-myosin cross-bridge formation, initiating the relaxation cascade [2] [6].
Table 1: Intracellular Signaling Cascade Activated by (R)-Fenoldopam
Signaling Component | Effect of (R)-Fenoldopam | Functional Consequence |
---|---|---|
D1 Receptor Activation | Conformational change and Gs coupling | Initiation of signaling cascade |
Adenylate Cyclase | Stimulation (via Gs α-subunit) | Increased cAMP production |
cAMP | 3-4 fold elevation | PKA activation |
Protein Kinase A (PKA) | Catalytic subunit activation | Phosphorylation of MLCK |
Myosin Light Chain Kinase (MLCK) | Phosphorylation-induced inactivation | Reduced myosin phosphorylation |
Actin-Myosin Interaction | Inhibition of cross-bridge formation | Vascular smooth muscle relaxation |
The inhibition of MLCK by PKA-mediated phosphorylation fundamentally alters vascular smooth muscle contractility. Without phosphorylated myosin heads, cross-bridge cycling with actin filaments cannot occur, leading to vasodilation [2]. This effect is particularly pronounced in the renal, mesenteric, coronary, and cerebral vascular beds, where D1 receptors are abundantly expressed on vascular smooth muscle cells [5] [8]. The vasodilation reduces systemic vascular resistance, which directly lowers blood pressure. Additionally, in the renal vasculature, this dilation significantly increases renal blood flow (by 30-50%), glomerular filtration rate, and promotes natriuresis and diuresis [6] [8]. These renal effects contribute significantly to the antihypertensive efficacy of (R)-fenoldopam.
Beyond its primary action on D1 receptors, (R)-fenoldopam exhibits moderate affinity for α2-adrenoceptors, functioning as an antagonist at these receptors with Ki values ranging from 15-25 nM [3] [10]. This antagonism modulates norepinephrine release and vascular tone. Importantly, (R)-fenoldopam demonstrates significantly weaker interaction with α1-adrenoceptors (Ki > 1000 nM) [1]. The α2-adrenoceptor antagonism contributes complexly to the overall hemodynamic profile, potentially enhancing vasodilatory effects in certain vascular beds while also influencing reflex sympathetic responses to blood pressure lowering [3]. Experimental studies in rats demonstrate that combined D1 agonism and α2 antagonism contributes to the unique hemodynamic effects of (R)-fenoldopam, particularly in splanchnic circulation [3].
A critical pharmacological feature of (R)-fenoldopam is its lack of significant activity at several other receptor classes. It exhibits negligible affinity (IC50 > 10,000 nM) for D2-like dopamine receptors (D2, D3, D4), β-adrenoceptors (β1 and β2), 5-HT1 and 5-HT2 serotonin receptors, and muscarinic receptors [1] [8]. This receptor selectivity profile distinguishes (R)-fenoldopam from non-selective dopaminergic agonists like dopamine itself, which activates α, β, and dopaminergic receptors, often leading to complex and sometimes undesirable cardiovascular effects. The absence of β-adrenoceptor activity prevents direct cardiac stimulation, while the lack of D2 receptor activity avoids effects on prolactin secretion or emesis pathways [1].
The molecular structure of (R)-fenoldopam (6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol) underpins its unique pharmacodynamic profile [1]. Several structural features confer D1 selectivity: (1) The benzazepine ring system provides optimal spatial orientation for D1 receptor binding; (2) The catechol moiety (7,8-dihydroxy groups) enables crucial hydrogen bonding with serine residues in the D1 receptor's transmembrane domain 5; (3) The 4-hydroxyphenyl group at position 1 contributes to hydrophobic interactions within the binding pocket; (4) The chlorine atom at position 6 enhances receptor affinity and modulates electronic properties [5] [10]. The R-configuration at the chiral center allows optimal three-point attachment to the D1 receptor binding site, explaining the dramatic stereoselectivity observed [1] [8].
Table 2: Receptor Binding Profile of (R)-Fenoldopam Compared to Reference Compounds
Compound | D1-like (Ki, nM) | D2-like (Ki, nM) | α1-AR (Ki, nM) | α2-AR (Ki, nM) | β-AR (Ki, nM) |
---|---|---|---|---|---|
(R)-Fenoldopam | 57 [10] | >10,000 [1] | >1000 [1] | 15-25 [10] | >10,000 [1] |
Dopamine | 2340 [1] | 30 [1] | 100 [1] | 650 [1] | 700 [1] |
Apomorphine | 86 [10] | 2 [10] | 210 [10] | 132 [10] | >10,000 [10] |
Propylnorapomorphine | 0.7 [10] | 0.9 [10] | 1200 [10] | 150 [10] | >10,000 [10] |
Compared to other dopaminergic agonists, (R)-fenoldopam exhibits distinct functional characteristics. While apomorphine and propylnorapomorphine are potent but non-selective dopamine receptor agonists with high affinity for both D1-like and D2-like receptors, (R)-fenoldopam maintains exclusive D1-like selectivity [10]. Furthermore, apomorphine readily crosses the blood-brain barrier, exerting central effects including emesis and potential antiparkinsonian actions, whereas (R)-fenoldopam is predominantly peripherally restricted due to its polarity and limited blood-brain barrier permeability [8] [10]. Functionally, (R)-fenoldopam produces more potent renal vasodilation than dopamine itself, without the dose-limiting α-adrenoceptor-mediated vasoconstriction observed with dopamine at higher doses [5] [8]. These pharmacological distinctions highlight the unique therapeutic niche of (R)-fenoldopam as a selective peripheral D1 agonist.
Unlike centrally acting dopaminergic agents, (R)-fenoldopam exerts minimal direct effects on the central nervous system due to its limited penetration across the blood-brain barrier [8] [10]. This peripheral restriction represents a significant pharmacological advantage when targeting cardiovascular function without eliciting neuropsychiatric side effects such as nausea, emesis, or alterations in mood and cognition, which are common with non-selective, centrally penetrating dopaminergic agonists. The primary neuropharmacological implications of (R)-fenoldopam administration stem indirectly from its cardiovascular effects: (1) Baroreceptor-mediated sympathetic activation in response to vasodilation can lead to reflex tachycardia, particularly at higher infusion rates (>0.1 mcg/kg/min) [7]; (2) Modulation of renal nerve activity through local effects within the kidney; (3) Potential influence on peripheral dopaminergic neurons in autonomic ganglia. These effects are mediated through peripheral neural pathways rather than direct central actions [2] [8].
The development of fenoldopam (initially designated SKF 82526-J) originated from SmithKline French Laboratories in the late 1970s and early 1980s as part of a focused effort to develop selective D1 receptor agonists [1] [10]. Early preclinical characterization demonstrated its unique hemodynamic profile, distinguishing it from existing dopaminergic agents [10]. U.S. FDA approval for the mesylate salt formulation (Corlopam®) was granted in 1997 for the short-term management of severe hypertension [1] [7]. Key patents covering the compound, its synthesis, and medical use include US4535186 (expired), which claimed the benzazepine derivatives and their use as antihypertensives, and various method-of-use patents [1]. The manufacturing rights underwent several transfers, with Hospira, Inc. being the last known manufacturer before discontinuation in 2023 [2]. Interestingly, patent WO2008150954A1 explored novel applications of fenoldopam prodrugs for treating age-related macular degeneration, leveraging its ocular hemodynamic effects, though this application never reached clinical implementation [9].
Table 3: (R)-Fenoldopam: Chemical Identifiers and Alternative Designations
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | (R)-6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
Chemical Formula | C16H16ClNO3 |
Molecular Weight | 305.756 g/mol (free base); 342.22 g/mol (hydrochloride) [10] |
CAS Registry Number | 67227-56-9 (racemate); 181217-39-0 (hydrochloride) [10] |
Alternative Names | SKF 82526; SKF 82526-J; Corlopam (mesylate salt); Fenoldopamum |
Developmental Codes | SK&F 82526-J |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1